2-(2-aminoethyl)-6-fluorophenol hydrochloride
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Overview
Description
2-(2-aminoethyl)-6-fluorophenol hydrochloride is an organic compound that features a phenol group substituted with a fluorine atom and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-fluorophenol hydrochloride typically involves the reaction of 6-fluorophenol with 2-bromoethylamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the aminoethyl group is introduced to the fluorophenol ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-6-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(2-aminoethyl)-6-fluorophenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-6-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethyl)phenol hydrochloride: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
6-fluorophenol: Lacks the aminoethyl group, which may reduce its ability to interact with biological targets.
2-(2-aminoethyl)-4-fluorophenol hydrochloride: The position of the fluorine atom is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(2-aminoethyl)-6-fluorophenol hydrochloride is unique due to the presence of both the aminoethyl group and the fluorine atom, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for targeted interactions with biological molecules.
Properties
CAS No. |
2768327-64-4 |
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Molecular Formula |
C8H11ClFNO |
Molecular Weight |
191.63 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H |
InChI Key |
UKCLQOOPCMZRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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